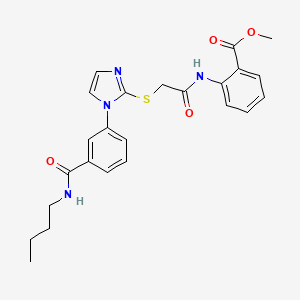

methyl 2-(2-((1-(3-(butylcarbamoyl)phenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

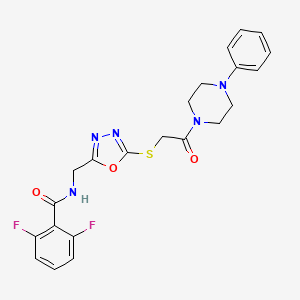

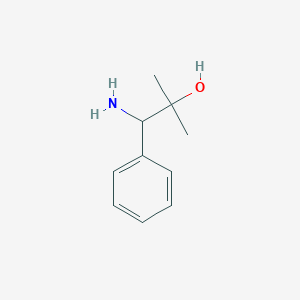

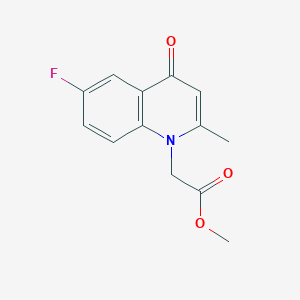

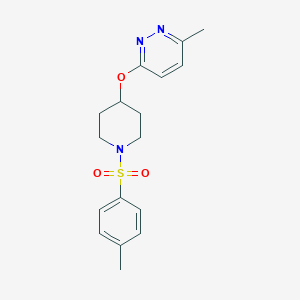

This compound is a complex organic molecule that contains several functional groups, including a butylcarbamoyl group, a phenyl group, an imidazole ring, a thio group, an acetamido group, and a benzoate group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the butylcarbamoyl group might be introduced through a reaction with butyl isocyanate, while the imidazole ring might be formed through a condensation reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The imidazole ring, for example, is a five-membered ring containing two nitrogen atoms, which can participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific functional groups present. For example, the imidazole ring might be able to participate in nucleophilic substitution reactions, while the carbamoyl group could potentially be hydrolyzed to form an amine and a carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the imidazole ring might make the compound somewhat polar, affecting its solubility in different solvents .Scientific Research Applications

Antimicrobial Activity and Molecular Docking

Antimicrobial Applications : Imidazole derivatives, closely related to the chemical structure of interest, have been evaluated for their antimicrobial activities against Gram-positive and Gram-negative bacteria. Studies have shown that these compounds exhibit appreciable antibacterial activity, including against drug-resistant strains such as Extended-spectrum beta-lactamases (ESBL), Vancomycin-resistant Enterococcus (VRE), and Methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) analysis revealed significant potency against these bacterial strains, highlighting their potential as antimicrobial agents (Daraji et al., 2021).

Molecular Docking Studies : The efficacy of these imidazole derivatives was further supported by molecular docking studies. These studies involved the docking of synthesized compounds with Staphylococcus aureus dihydropteroate synthase (saDHPS) protein to examine their binding modes. Results from these studies are promising, indicating a good interaction between the compounds and the target protein, which is crucial for their antimicrobial activity.

Synthesis and Evaluation as Antibacterial Agents

The synthesis of new benzimidazole–thiazole derivatives has been explored, showing promising results as anticancer agents. These compounds, through their innovative structure, have demonstrated significant cytotoxic activity against cancer cell lines, marking them as potential candidates for anticancer drug development (Nofal et al., 2014).

Another study focused on the synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and similar derivatives, revealing significant antibacterial activity. These findings underscore the versatility and efficacy of these compounds in combating bacterial infections, further emphasizing the importance of methyl 2-(2-((1-(3-(butylcarbamoyl)phenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate derivatives in the development of new antibacterial agents (Ramalingam et al., 2019).

Potential as Antiviral Agents

- The structural analogs of the chemical of interest have been investigated for their antiviral properties, particularly against human rhinovirus. These studies have led to the design and synthesis of compounds with strong antirhinovirus activity, highlighting the potential therapeutic applications of these molecules in treating viral infections (Hamdouchi et al., 1999).

Mechanism of Action

Target of Action

It is known that compounds with similar structures, such as thiazoles and benzimidazoles, have a broad range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Compounds with similar structures often interact with their targets through a variety of mechanisms, including inhibition of key enzymes, interaction with cell receptors, or disruption of cell membrane integrity .

Biochemical Pathways

Compounds with similar structures are known to affect a variety of biochemical pathways, often resulting in the inhibition of pathogenic organisms or the modulation of physiological processes .

Pharmacokinetics

Compounds with similar structures often have good bioavailability and are metabolized by the liver .

Result of Action

Compounds with similar structures often result in the inhibition of pathogenic organisms or the modulation of physiological processes .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can often influence the activity of similar compounds .

Safety and Hazards

Future Directions

The future directions for research on this compound could be numerous, given its complex structure and the variety of functional groups present. Potential areas of interest might include exploring its potential uses in medicine or industry, or investigating its physical and chemical properties in more detail .

properties

IUPAC Name |

methyl 2-[[2-[1-[3-(butylcarbamoyl)phenyl]imidazol-2-yl]sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O4S/c1-3-4-12-25-22(30)17-8-7-9-18(15-17)28-14-13-26-24(28)33-16-21(29)27-20-11-6-5-10-19(20)23(31)32-2/h5-11,13-15H,3-4,12,16H2,1-2H3,(H,25,30)(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRQHEWGAZUEKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(2-((1-(3-(butylcarbamoyl)phenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-({[6-(4-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate](/img/structure/B2753018.png)

![2-Methyl-1-azabicyclo[3.3.1]nonan-4-one](/img/structure/B2753022.png)

![(2-methylimidazo[1,2-a]pyridin-3-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2753029.png)

![3-[3-(1,1-Dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)-2,2-dimethylpropyl]-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2753030.png)

![N-(sec-butyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2753035.png)